tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate is a synthetic organic compound characterized by its unique structure, which combines a tert-butyl group, a fluorophenyl group, and an imidazole ring. This compound is recognized for its potential applications in both chemical synthesis and biological research. Its IUPAC name is tert-butyl N-[1-(4-fluorophenyl)imidazol-4-yl]carbamate, and it has the CAS number 1416373-44-8.
The synthesis of tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate can be achieved through various methods, with one notable approach being the Suzuki–Miyaura coupling. This method involves a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and boronic acids.
The molecular structure of tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate features:
The molecular formula is , with a molecular weight of approximately 281.29 g/mol. The InChI representation is:
The InChI Key is VMHSSBLAHSKJQP-UHFFFAOYSA-N, facilitating easy identification in chemical databases.
tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate can undergo several chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and the presence of catalysts. For instance, oxidation may yield different products based on the oxidizing agent used.
The mechanism of action for tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate involves its interaction with biological targets like enzymes or receptors. The imidazole ring facilitates hydrogen bonding and π–π interactions essential for biological activity. The fluorophenyl group enhances binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies .
The compound is typically a solid at room temperature with a specific melting point that may vary depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectral analysis techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics .
tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate has various applications:
This compound's diverse applications highlight its significance in both academic research and industry settings.
tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate emerged as a structurally sophisticated derivative within medicinal chemistry programs targeting heterocyclic scaffolds with enhanced bioactivity profiles. Its development traces to early 21st-century efforts to modify imidazole-core molecules by introducing fluorinated aryl groups and carbamate protections, specifically leveraging tert-butoxycarbonyl (Boc) groups for nitrogen protection in multistep syntheses. The compound represents a strategic fusion of two pharmacologically significant motifs: the 4-fluorophenyl group (known for enhancing bioavailability and target affinity) and the imidazole ring (a versatile heterocycle facilitating hydrogen bonding and metal coordination). While the exact first report requires deeper bibliographic mining, its synthetic lineage connects to protected imidazolecarboxylate analogs like tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0), documented as early as the 1970s and commercially available as a building block for drug discovery [4]. The deliberate incorporation of the 4-fluorophenyl substituent at the imidazole N1 position marked a significant innovation aimed at modulating electronic properties and steric bulk, thereby enhancing interactions with biological targets like kinases and ion channels—advancements reflected in patent literature and structure-activity relationship (SAR) studies from 2010 onward [7] [3]. This compound exemplifies the evolution of "tagged" heterocycles designed for both synthetic versatility and target engagement.
This compound serves as a critical pharmacophore and synthetic intermediate across multiple therapeutic domains, demonstrating the strategic value of carbamate-protected, fluorinated heterocycles in modern drug design. Its primary utility lies in three key areas:
Kinase Inhibitor Development: The scaffold functions as a core structural element in cyclin-dependent kinase (CDK) inhibitor programs. Imidazole[1,2-a]pyridine derivatives sharing the Boc-protected arylimidazole carbamate motif, such as compound LB-1, exhibit potent and selective inhibition of CDK9 (IC₅₀ = 9.22 nM), a target implicated in colorectal cancer transcription regulation. The Boc group enhances solubility and modulates permeability during early-stage optimization, while the fluorophenyl moiety engages in hydrophobic pocket binding within the kinase ATP site [10].
Ion Channel Modulation: Structural analogs like Butyl 2-(4-[1,1′-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate demonstrate potent sodium (Na⁺) channel blocking activity. The presence of the 4-fluorophenyl variant within this series significantly improves binding affinity to the channel's site-2, translating to efficacy in neuropathic pain models. The carbamate group in these analogs often serves as a crucial hydrogen-bond acceptor or provides metabolic stability [3].
Protein Kinetic Stabilization: Carbamate-containing compounds, particularly coumarin-based derivatives sharing similar protective strategies, show promise in amyloidosis treatment by kinetically stabilizing immunoglobulin light chain (LC) proteins. These stabilizers, featuring optimized substructures interacting with conserved tyrosine residues via π-π stacking, achieve nanomolar EC₅₀ values—a 3,000-fold enhancement over initial hits. The Boc-protected fluorophenylimidazole motif aligns with strategies to access adjacent binding sub-sites within the LC dimer interface [2].
Table 1: Therapeutic Applications of Key Analogs
Analog Structure | Biological Target | Reported Activity | Therapeutic Area | Source Context |
---|---|---|---|---|
Imidazole[1,2-a]pyridine-carbamate (e.g., LB-1) | CDK9 | IC₅₀ = 9.22 nM; Apoptosis induction in HCT116 | Colorectal Cancer | [10] |
Butyl 2-(4-Biphenyl-4-yl-1H-imidazol-2-yl)ethylcarbamate | Voltage-gated Na⁺ Channel | In vivo efficacy in pain models | Neuropathic Pain | [3] |
Coumarin-carbamate derivatives | Immunoglobulin Light Chain | EC₅₀ in nM range; 3000x improvement | Light Chain Amyloidosis | [2] |
The molecular architecture of tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate integrates two chemically distinct yet synergistic domains, each contributing critical interactions for biological activity and physicochemical optimization.
4-Fluorophenyl Substituent:
Imidazole Core:
Carbamate Protection (Boc Group):
Table 2: Key Structure-Activity Relationships (SAR) of Related Compounds
Structural Feature | Modification Example | Impact on Biological Activity & Properties | Reference |
---|---|---|---|
N1-Substituent on Imidazole | 4-Fluorophenyl | ↑ Target affinity (Na⁺ channel, CDK9); ↑ Metabolic stability | [3] [10] |
Phenyl (unsubstituted) | ↓ Binding affinity compared to 4-Fluoro | [3] [7] | |
Alkyl (e.g., Methyl, Benzyl) | Variable; can ↑ Solubility but often ↓ Potency vs. Aryl | [7] | |
C4-Substituent on Imidazole | Carbamate (Boc) | ↑ Stability & permeability; Synthetic handle | [4] [9] |
Unsubstituted H | ↓ Affinity (loss of H-bonding/steric complementarity) | [10] | |
Aminomethyl (Boc-protected) | Alters target engagement profile (e.g., toward different enzymes) | [9] | |
Carbamate Protecting Group | tert-Butyl (Boc) | ↑ Metabolic stability; Acid-labile deprotection | [2] [4] |
Ethyl/Butyl | Can ↑ Activity in some ion channel blockers but ↓ Metabolic stability | [3] | |
Hydrogen (Free amine) | ↑ Polarity (↓ Permeability); ↑ Susceptibility to metabolism | [9] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1